1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-2-3-16-32-21-10-8-20(9-11-21)27-25(31)28-22-7-5-4-6-19(22)17-23-29-24(30-33-23)18-12-14-26-15-13-18/h4-15H,2-3,16-17H2,1H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIQSZGEACVAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a building block for bioactive molecules.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
A comparative analysis with structurally analogous compounds reveals key differences in substituents, physicochemical properties, and inferred biological activities.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 4-butoxyphenyl group confers higher logP (~3.8) compared to ethoxy (logP ~2.5) or methoxy (logP ~1.9) analogues, suggesting improved blood-brain barrier penetration but possible solubility challenges .
- Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound and BF37376 is resistant to hydrolysis, unlike ester- or amide-containing analogues (e.g., pyrrolidinone derivatives), which may undergo rapid hepatic metabolism .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 4-butoxyphenyl isocyanate with a pre-formed oxadiazole intermediate, similar to methods described for compound 19 .
Research Findings and Challenges
- Structural Data: Crystallographic studies using SHELX software for analogous compounds (e.g., compound 14 ) suggest that the urea moiety adopts a planar conformation, optimizing hydrogen-bond donor/acceptor interactions.
- Activity Gaps: While BF37376 and compound 19 show nanomolar affinity for undisclosed targets, the target compound’s activity remains uncharacterized. Its design combines features of high-stability (oxadiazole) and tunable lipophilicity (butoxy), making it a candidate for CNS or oncology applications.
- Challenges: Potential synthesis hurdles include regioselective oxadiazole formation and purification of the urea linkage. Biological testing must address solubility limitations via formulation (e.g., PEGylation or salt formation) .
Activité Biologique
The compound 1-(4-butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic molecule that has garnered attention for its potential biological activities. The structural features of this compound, particularly the presence of the oxadiazole and pyridine rings, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a butoxy group attached to a phenyl ring, which is further linked to a urea moiety and an oxadiazole ring substituted with a pyridine.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridine moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Many derivatives of 1,2,4-oxadiazole have shown promising antibacterial and antifungal properties.
- Anticancer Potential : Compounds with similar structures have been investigated for their efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways.
Antimicrobial Activity
A variety of studies have reported on the antimicrobial properties of oxadiazole derivatives. For instance:
These findings indicate that the compound may possess significant antibacterial activity, particularly against resistant strains.
Anticancer Activity
Research into similar compounds has revealed their potential in cancer treatment. For example:
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole derivatives | Breast cancer cells (MCF7) | 10–20 | |
| Pyridine derivatives | Lung cancer cells (A549) | 15–25 |
These studies suggest that the incorporation of both oxadiazole and pyridine rings in the structure may enhance anticancer activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Oxadiazoles are known to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some studies indicate that pyridine derivatives can intercalate into DNA, disrupting replication processes.
- Modulation of Signaling Pathways : Compounds with similar structures may influence pathways related to inflammation and apoptosis.
Case Studies
A notable study conducted by Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole derivatives and tested them for antibacterial activity against Mycobacterium bovis. The most potent derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting a strong potential for therapeutic applications in treating resistant infections .
Another investigation focused on the anticancer effects of pyridine-containing oxadiazoles on human cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
